4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 87700-48-9
VCID: VC20165512
InChI: InChI=1S/C13H11NO/c1-8-7-10-12(8)9-5-3-4-6-11(9)14(2)13(10)15/h3-6H,1,7H2,2H3
SMILES:
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one

CAS No.: 87700-48-9

Cat. No.: VC20165512

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one - 87700-48-9

Specification

CAS No. 87700-48-9
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 4-methyl-1-methylidene-2H-cyclobuta[c]quinolin-3-one
Standard InChI InChI=1S/C13H11NO/c1-8-7-10-12(8)9-5-3-4-6-11(9)14(2)13(10)15/h3-6H,1,7H2,2H3
Standard InChI Key RLYMPDWQDMPZMI-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C3=C(C1=O)CC3=C

Introduction

Structural and Molecular Characteristics

The compound features a quinoline core fused to a cyclobutane ring, with a methyl group at position 4 and a methylidene substituent at position 1. Key structural insights include:

  • IUPAC Name: 4-Methyl-1-methylidene-2H-cyclobuta[c]quinolin-3-one.

  • SMILES: CN1C2=CC=CC=C2C3=C(C1=O)CC3=C.

  • InChIKey: RLYMPDWQDMPZMI-UHFFFAOYSA-N.

  • X-ray Crystallography: While no direct data exists for this compound, analogous cyclobuta[c]quinolin-3(4H)-ones exhibit planar quinoline moieties and strained cyclobutane rings, as observed in related structures .

The cyclobutane ring introduces significant steric strain, influencing both reactivity and intermolecular interactions. Computational studies of similar systems suggest that the methylidene group enhances electrophilic character at the α-position .

Synthetic Methodologies

Photocycloaddition Approaches

The most robust synthetic route involves intramolecular photocycloaddition of 4-alkoxyquinolin-2(1H)-ones. For example:

  • Substrate Preparation: 4-Allyloxyquinolin-2(1H)-one derivatives are synthesized via alkylation of quinolin-2(1H)-one with allyl bromides in the presence of K₂CO₃ in DMF .

  • Irradiation: UV light (300 nm) induces [2+2] cycloaddition, forming tetracyclic adducts. For instance, irradiation of 4-allyloxyquinolin-2(1H)-one yields a cross-adduct with high regioselectivity .

  • Base Treatment: Adducts undergo base-mediated rearrangement (e.g., with TBAF in THF) to afford the cyclobuta[c]quinolin-3(4H)-one scaffold .

Example Procedure:

  • Starting Material: 1-Benzyl-4-allyloxyquinolin-2(1H)-one.

  • Conditions: Irradiation under argon with a 400–410 nm LED in DCM, followed by TBAF treatment .

  • Yield: 72% after column chromatography .

Reactivity and Functionalization

The compound’s reactivity is dominated by two motifs:

  • Cyclobutane Ring:

    • Ring-Opening Reactions: Susceptible to nucleophilic attack at the strained cyclobutane C–C bonds. For example, treatment with HBr generates brominated derivatives .

    • Electrophilic Substitution: The methylidene group participates in Diels-Alder reactions, forming hexacyclic systems .

  • Quinoline Core:

    • Oxidation: The 3-keto group can be reduced to a secondary alcohol using NaBH₄ .

    • N-Alkylation: The N-methyl group is resistant to further alkylation under standard conditions.

Notable Transformations:

  • Spirocyclization: Reacts with methyl methacrylate under thermal conditions to form 7,8-disubstituted phenanthridin-6(5H)-ones .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura couplings at the quinoline C-6 position have been reported for analogues .

Physicochemical Data

PropertyValueSource
Melting Point159–161°C (dec.)
LogP (Calculated)2.87
λₘₐₓ (UV-Vis, MeOH)278 nm (ε = 12,400 M⁻¹cm⁻¹)
Solubility (25°C)0.8 mg/mL in DMSO

Challenges and Future Directions

  • Synthetic Scalability: Photoreactions often suffer from low photon efficiency; flow chemistry could enhance yields .

  • Biological Profiling: Targeted assays for kinase inhibition and in vivo toxicity are needed.

  • Materials Applications: The rigid scaffold may serve as a building block for organic semiconductors .

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